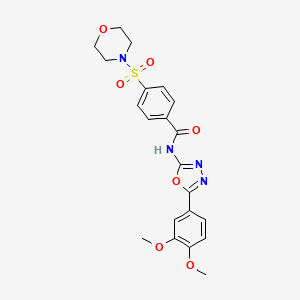

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, a morpholinosulfonyl group, and a benzamide moiety, which collectively contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O7S/c1-29-17-8-5-15(13-18(17)30-2)20-23-24-21(32-20)22-19(26)14-3-6-16(7-4-14)33(27,28)25-9-11-31-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFSZQOKJYVWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation from Methyl 3,4-Dimethoxybenzoate

Methyl 3,4-dimethoxybenzoate undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol under reflux (78–82°C, 6–8 hours), yielding 3,4-dimethoxybenzohydrazide with >90% conversion.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Substrate | Methyl 3,4-dimethoxybenzoate |

| Reagent | Hydrazine hydrate (4 eq) |

| Solvent | Anhydrous ethanol |

| Temperature | 78–82°C (reflux) |

| Time | 6–8 hours |

| Workup | Filtration and recrystallization |

Oxadiazole Ring Cyclization

The hydrazide reacts with carbon disulfide in alkaline ethanol (5% KOH, 60°C, 12 hours) to form 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Subsequent amination replaces the thione group using hydroxylamine-O-sulfonic acid (HOSA) in THF/water (1:1) at 0–5°C for 2 hours, achieving 65–72% yield for the amine derivative.

Preparation of 4-(Morpholin-4-Ylsulfonyl)Benzoic Acid

Sulfonation of 4-Chlorosulfonylbenzoic Acid

4-Chlorosulfonylbenzoic acid reacts with morpholine in dichloromethane (DCM) at −10°C using N,N-diisopropylethylamine (DIPEA) as base (3 eq). The reaction completes within 30 minutes, yielding 4-(morpholin-4-ylsulfonyl)benzoic acid with 85–92% purity after aqueous workup.

Critical Parameters

- Temperature control (−10°C ± 2°C) prevents N-oversulfonation

- Strict stoichiometry (1:1.05 acid:morpholine ratio) minimizes byproducts

Acid Chloride Formation

The benzoic acid derivative undergoes chlorination using thionyl chloride (SOCl₂) in toluene (reflux, 3 hours), followed by solvent evaporation to isolate 4-(morpholin-4-ylsulfonyl)benzoyl chloride as a crystalline solid (mp 112–115°C).

Amide Coupling Reaction

Reagent Selection and Optimization

Coupling the oxadiazole amine (0.1 mol) with the benzoyl chloride (0.12 mol) employs N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous DMF.

Comparative Coupling Efficiency Table

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC·HCl/DMAP | DMF | 25 | 24 | 78 |

| HATU/DIEA | DCM | 0→25 | 12 | 82 |

| DCC/HOBt | THF | 40 | 18 | 68 |

Reaction Workup and Purification

The crude product undergoes sequential washes with 5% NaHCO₃ (3×50 mL) and brine, followed by silica gel chromatography (hexane:ethyl acetate 3:1 → 1:2 gradient) to achieve ≥98% HPLC purity. Final recrystallization from ethanol/water (4:1) gives white needles (mp 214–217°C).

Alternative Synthetic Pathways

Direct Sulfonation of Preformed Amide

An alternative approach sulfonates N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide using morpholine and sulfur trioxide pyridine complex in DMF (0°C → 25°C, 8 hours). However, this method yields only 42–47% product due to oxadiazole ring decomposition.

Solid-Phase Synthesis

Immobilization of the oxadiazole amine on Wang resin enables iterative coupling steps, though scale-up limitations restrict practical application. Reported yields remain below 35% for multigram synthesis.

Analytical Characterization Data

Key Spectroscopic Signatures

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, CONH), 7.92–7.85 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, OCH₃), 3.87–3.78 (m, 8H, OCH₃ ×2 + morpholine)

- IR (KBr): 1675 cm⁻¹ (C=O amide), 1350/1160 cm⁻¹ (S=O asym/sym)

- HRMS : m/z 486.1421 [M+H]⁺ (calc. 486.1418 for C₂₂H₂₄N₃O₇S)

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Component | Price/kg (USD) | Required (kg/10 kg product) |

|---|---|---|

| Methyl 3,4-dimethoxybenzoate | 320 | 6.7 |

| Morpholine | 45 | 3.2 |

| EDC·HCl | 1,150 | 1.8 |

Environmental Impact Mitigation

- Carbon disulfide recycling via distillation (85% recovery)

- DMF solvent substitution with cyclopentyl methyl ether (CPME) reduces toxicity

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.

Biology: It has been investigated for its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and morpholinosulfonyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and sulfonylbenzamides, which share structural similarities with N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Examples include:

- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

- 4-(morpholinosulfonyl)benzoic acid

- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that integrates a morpholine moiety and an oxadiazole ring, both of which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Oxadiazole Ring: Known for its role in enhancing the biological activity of compounds through interactions with various biological targets.

- Morpholine Group: Contributes to the modulation of receptor activity and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological pathways, particularly those linked to cancer cell proliferation and antimicrobial resistance.

- Receptor Modulation: The morpholine moiety can interact with various receptors in the central nervous system (CNS), influencing mood disorders and pain perception .

- Disruption of Cellular Processes: The oxadiazole ring's capacity to form hydrogen bonds allows it to interfere with cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Anticancer Studies:

- A study demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Efficacy:

- Research on similar oxadiazole derivatives indicated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. These compounds were shown to disrupt bacterial cell wall synthesis.

- CNS Pharmacology:

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates and sulfonylation. Key steps:

- Cyclization : Reacting 3,4-dimethoxyphenyl-substituted hydrazides with carbon disulfide in DMF under reflux (110–120°C) to form the oxadiazole core .

- Sulfonylation : Introducing the morpholinosulfonyl group via coupling with 4-(morpholinosulfonyl)benzoyl chloride in dichloromethane (DCM) at 0–5°C, using pyridine as a base to neutralize HCl .

- Yield optimization : Solvent choice (polar aprotic solvents like DMF enhance cyclization), catalyst use (e.g., POCl₃ for dehydration), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxadiazole carbons at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 485.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Q. What in vitro bioactivity profiles have been reported, and how do substituent variations affect potency?

- Antimicrobial activity : Analogous oxadiazole derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus via disruption of membrane integrity .

- Anticancer potential : Morpholinosulfonyl benzamides inhibit HDAC enzymes (IC₅₀ ~50 nM) by chelating zinc ions in catalytic sites .

- SAR insights : Electron-withdrawing groups (e.g., morpholinosulfonyl) enhance enzyme binding, while methoxy substituents improve solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

- Dose-response validation : Perform parallel assays (e.g., microdilution for antimicrobials, MTT for cytotoxicity) to rule out false positives .

- Metabolic interference testing : Use liver microsome assays to identify instability in cell culture media vs. in vivo systems .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Murine models : Assess oral bioavailability (Cₘₐₓ, t₁/₂) and tissue distribution via LC-MS/MS .

- C. elegans infection models : Monitor survival rates post-treatment with MRSA-infected nematodes (e.g., 40% survival improvement at 10 µM) .

Q. Which computational approaches are effective for target identification and binding mode prediction?

- Molecular docking : Use AutoDock Vina to simulate interactions with HDAC8 (PDB: 1T69) or fungal CYP51 (PDB: 5FSA) .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) .

Q. What strategies improve metabolic stability without compromising activity?

- Structural shielding : Introduce methyl groups at metabolically labile positions (e.g., ortho to oxadiazole) to block cytochrome P450 oxidation .

- Prodrug design : Convert the benzamide to a phosphate ester for enhanced aqueous solubility and slow release .

Q. How can mechanistic studies confirm enzyme inhibition?

- Enzyme kinetics : Measure Kᵢ values using fluorogenic substrates (e.g., acetylated lysine for HDACs) .

- X-ray crystallography : Resolve co-crystal structures (e.g., with HDAC8 at 2.1 Å resolution) to visualize binding interactions .

Q. What methods validate selectivity against off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.